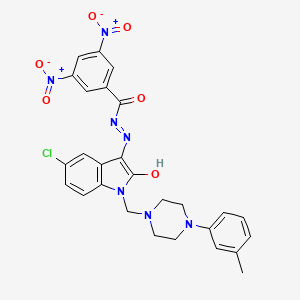
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is a chemical compound with the molecular formula C38H76. It is a long-chain hydrocarbon with multiple methyl groups attached to its carbon backbone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene typically involves the stepwise addition of methyl groups to a long-chain hydrocarbon precursor. The process may include:
Alkylation reactions: Using reagents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Catalytic hydrogenation: To ensure the saturation of the hydrocarbon chain, catalysts like palladium on carbon may be used under hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous flow reactors: For efficient and scalable synthesis.
High-pressure reactors: To facilitate the hydrogenation process.
Purification techniques: Such as distillation and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene has diverse applications in scientific research, including:
Chemistry: As a model compound for studying long-chain hydrocarbons and their reactivity.
Biology: Investigating its potential role in biological membranes and lipid metabolism.
Medicine: Exploring its use as a hydrophobic agent in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also interact with specific proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- 2,6,10,14,18,22,26,30-Octamethylhentriacontane
- 2,6,10,14,18,22,26,30-Octamethyldotriacontane
Comparison: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is unique due to its specific chain length and the position of the double bond. Compared to other similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
105373-76-0 |
|---|---|
Molecular Formula |
C38H76 |
Molecular Weight |
533.0 g/mol |
IUPAC Name |
2,6,10,14,17,21,25,29-octamethyltriacont-15-ene |
InChI |
InChI=1S/C38H76/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-27-37(9)29-30-38(10)28-16-26-36(8)24-14-22-34(6)20-12-18-32(3)4/h29-38H,11-28H2,1-10H3 |
InChI Key |
BLACLASXJPYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


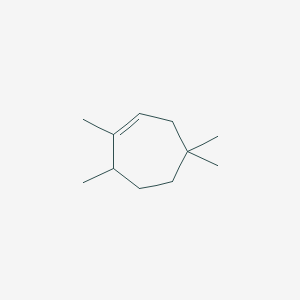
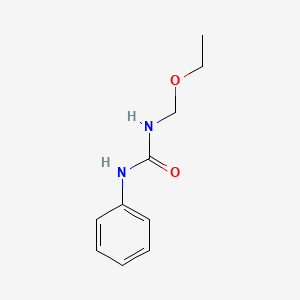
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
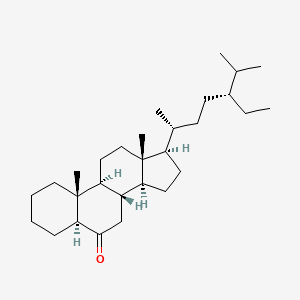
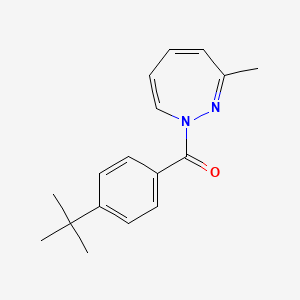
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
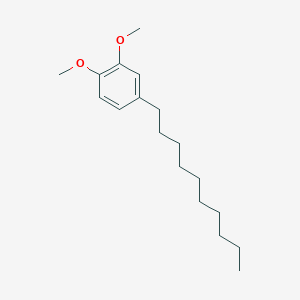
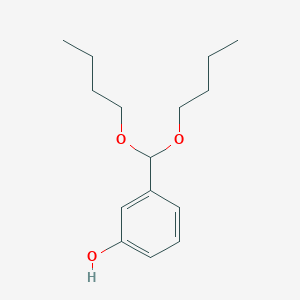
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
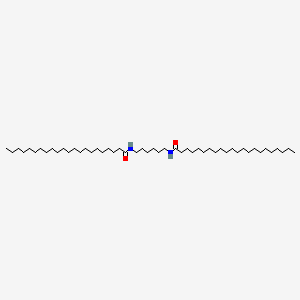

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

